N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide
Description
N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide is a sulfonamide-containing heterocyclic compound featuring a 5-nitrofuran carboxamide core linked to a 4-methylpyrimidine sulfamoyl group. Its molecular formula is C₁₇H₁₄N₄O₅S (calculated molecular weight: 410.38 g/mol). The compound's structure combines a sulfamoyl bridge, which enhances target binding affinity, with a nitro group on the furan ring that may contribute to redox-mediated biological activity, such as antimicrobial or antitumor effects .
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O6S/c1-10-8-9-17-16(18-10)20-28(25,26)12-4-2-11(3-5-12)19-15(22)13-6-7-14(27-13)21(23)24/h2-9H,1H3,(H,19,22)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYQABPXNYAKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require anhydrous environments and specific reagents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl and pyrimidinyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfamoyl or pyrimidinyl positions .
Scientific Research Applications
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its structural features allow for the exploration of its pharmacological effects, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species, leading to oxidative stress in microbial cells. The sulfamoyl group may inhibit certain enzymes, while the pyrimidinyl substituent can interact with nucleic acids or proteins, disrupting their normal functions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Key Differences
The compound is compared below with structurally related analogues, focusing on core heterocycles, substituents, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
This may influence binding to targets like nitroreductases . Pyrazole derivatives (e.g., Compounds 10–16) exhibit higher melting points (>250°C), suggesting greater crystallinity and stability compared to the target compound .
Bulky substituents like butyl-ethyl sulfamoyl () increase molecular weight (564.73 g/mol) and may reduce bioavailability compared to the target compound (410.38 g/mol).
Functional Group Effects :
- The 5-nitro group on the furan ring distinguishes the target compound from analogues like Compound 7 (6-methoxynaphthyl) and Compound 12 (4-fluorophenyl). Nitro groups are associated with prodrug activation mechanisms in antimicrobial agents .
- Carboxamide linkages (common in all compounds) ensure hydrogen-bonding capability, critical for target interactions such as enzyme inhibition .
Biological Activity
N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-nitrofuran-2-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound combines structural features that suggest interactions with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , indicating a diverse array of functional groups that contribute to its biological activity. The presence of the nitrofuran moiety is particularly significant, as nitro compounds are known for their antimicrobial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may inhibit enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.
- DNA Interaction : The nitrofuran component can intercalate into DNA, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can trigger apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through ROS generation and activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via ROS |
| A549 (Lung) | 15.0 | Caspase activation |
| HeLa (Cervical) | 10.0 | DNA intercalation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings indicate potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Case Studies
- In Vivo Studies : A study involving murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was associated with increased levels of apoptotic markers in tumor tissues.
- Synergistic Effects : Research has indicated that combining this compound with established chemotherapeutics like doxorubicin may enhance overall efficacy while reducing side effects, suggesting potential for combination therapy approaches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
